5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
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Overview
Description
5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a hexyloxy group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an alkylation reaction using hexyloxy halides under basic conditions.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
Scientific Research Applications
5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxy)-1-(phenylsulfonyl)-2-pyrrolidinone
- 5-(Ethoxy)-1-(phenylsulfonyl)-2-pyrrolidinone
- 5-(Butoxy)-1-(phenylsulfonyl)-2-pyrrolidinone
Uniqueness
5-(Hexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyloxy group provides increased lipophilicity compared to shorter alkoxy chains, potentially enhancing its biological activity and making it a valuable compound for various applications.
Properties
CAS No. |
111711-89-8 |
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Molecular Formula |
C16H23NO4S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-4-8-13-21-16-12-11-15(18)17(16)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,16H,2-4,8,11-13H2,1H3 |
InChI Key |
GYYBSXFRNPEHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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